molecular formula C21H25BrN2O4S B11500361 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide

Cat. No.: B11500361
M. Wt: 481.4 g/mol
InChI Key: QQSUPVMPZAJIHV-UHFFFAOYSA-N
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Description

N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the indole moiety, which is then functionalized with a bromo group at the 5-position. The next step involves the attachment of the ethyl group to the indole nitrogen, followed by the introduction of the diethoxybenzene sulfonamide group. Common reagents used in these reactions include brominating agents, alkylating agents, and sulfonamide derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromo group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxindole derivatives, de-brominated indole derivatives, and substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromo group and sulfonamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
  • N-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE
  • N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE

Uniqueness

N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of the bromo group at the 5-position of the indole moiety and the diethoxybenzene sulfonamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H25BrN2O4S

Molecular Weight

481.4 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide

InChI

InChI=1S/C21H25BrN2O4S/c1-4-27-16-7-9-20(28-5-2)21(13-16)29(25,26)23-11-10-17-14(3)24-19-8-6-15(22)12-18(17)19/h6-9,12-13,23-24H,4-5,10-11H2,1-3H3

InChI Key

QQSUPVMPZAJIHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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